molecular formula C27H24IOP B14566486 (2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide CAS No. 61553-37-5

(2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide

Cat. No.: B14566486
CAS No.: 61553-37-5
M. Wt: 522.4 g/mol
InChI Key: KUWVNFBIZOHOHC-UHFFFAOYSA-M
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Description

(2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide is a phosphonium salt that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a phosphonium center bonded to a triphenylphosphine moiety and a 2-oxo-3-phenylpropyl group, with iodide as the counterion. Its applications span organic synthesis, catalysis, and potentially medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable halide precursor of the 2-oxo-3-phenylpropyl group. One common method is the reaction of triphenylphosphine with 2-oxo-3-phenylpropyl iodide under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: (2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different phosphonium salts.

    Oxidation and Reduction: The phosphonium center can participate in redox reactions, potentially forming phosphine oxides or reduced phosphines.

    Addition Reactions: The compound can react with electrophiles or nucleophiles, adding to the carbonyl or phenyl groups.

Common Reagents and Conditions:

    Nucleophiles: Such as halides, cyanides, or thiolates, can replace the iodide ion.

    Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid, can oxidize the phosphonium center.

    Reducing Agents: Such as lithium aluminum hydride, can reduce the carbonyl group.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield different phosphonium salts, while oxidation reactions produce phosphine oxides.

Scientific Research Applications

(2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in various organic transformations, including Wittig reactions to form alkenes.

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating reactions like hydrogenation and cross-coupling.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism by which (2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide exerts its effects depends on the specific reaction or application. In catalysis, the phosphonium center can coordinate with metal ions, altering their reactivity and facilitating various transformations. In organic synthesis, the compound can act as a nucleophile or electrophile, participating in the formation or breaking of chemical bonds.

Comparison with Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in catalysis.

    (2-Oxo-3-phenylpropyl)phosphine: Similar structure but lacks the triphenylphosphine moiety.

    Phosphonium Salts: Such as methyltriphenylphosphonium iodide, which have different alkyl groups attached to the phosphonium center.

Uniqueness: (2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide is unique due to the presence of both a 2-oxo-3-phenylpropyl group and a triphenylphosphine moiety

Properties

CAS No.

61553-37-5

Molecular Formula

C27H24IOP

Molecular Weight

522.4 g/mol

IUPAC Name

(2-oxo-3-phenylpropyl)-triphenylphosphanium;iodide

InChI

InChI=1S/C27H24OP.HI/c28-24(21-23-13-5-1-6-14-23)22-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-20H,21-22H2;1H/q+1;/p-1

InChI Key

KUWVNFBIZOHOHC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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